PROTAC CDK9 degrader-4
CAS No.:
Cat. No.: VC16669572
Molecular Formula: C43H56N10O5
Molecular Weight: 793.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C43H56N10O5 |
|---|---|
| Molecular Weight | 793.0 g/mol |
| IUPAC Name | 4-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-N-[4-[[[5-[[(2S)-1-hydroxybutan-2-yl]amino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C43H56N10O5/c1-4-31(27-54)46-37-23-38(53-40(48-37)34(25-45-53)28(2)3)44-24-29-12-14-32(15-13-29)47-43(58)51-21-19-50(20-22-51)18-7-5-6-9-30-10-8-11-33-35(30)26-52(42(33)57)36-16-17-39(55)49-41(36)56/h8,10-15,23,25,28,31,36,44,54H,4-7,9,16-22,24,26-27H2,1-3H3,(H,46,48)(H,47,58)(H,49,55,56)/t31-,36?/m0/s1 |
| Standard InChI Key | YAEBZMQWNHWNAG-BRKUKBBPSA-N |
| Isomeric SMILES | CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |
| Canonical SMILES | CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |
Introduction
CDK9 in Oncogenesis and the Rationale for Targeted Degradation
Transcriptional Regulation by CDK9
CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates RNA polymerase II to enable transcriptional elongation of critical survival genes, including MYC and MCL-1 . Its constitutive activity in cancers sustains pro-survival signaling, making it a high-priority therapeutic target. Traditional ATP-competitive inhibitors transiently block kinase activity but face challenges due to compensatory feedback mechanisms and off-target effects on structurally similar CDKs .
Limitations of Inhibition vs. Advantages of Degradation
PROTAC CDK9 degrader-4 addresses these limitations by employing a heterobifunctional design: one moiety binds CDK9, while the other recruits an E3 ubiquitin ligase (e.g., cereblon), enabling polyubiquitination and proteasomal degradation . This approach achieves sustained suppression of CDK9-dependent transcription and demonstrates enhanced selectivity by exploiting surface lysine residues unique to CDK9 . Degradation also circumvents non-catalytic scaffolding functions of CDK9 that contribute to oncogenesis .
Mechanistic Insights into PROTAC CDK9 Degrader-4
Ternary Complex Formation and Ubiquitination
The compound’s efficacy hinges on forming a stable CDK9-PROTAC-E3 ligase ternary complex. Structural optimization ensures proper spatial orientation between the CDK9-binding warhead (e.g., derived from BAY-1143572 ) and the cereblon-binding ligand (e.g., thalidomide analog ). This facilitates proximity-driven ubiquitination at lysine residues on CDK9’s surface, which are less conserved across CDK family members .
Kinetics and Selectivity Profile
In acute myeloid leukemia (AML) cells, PROTAC CDK9 degrader-4 achieves >90% CDK9 degradation within 4 hours at 10 nM concentrations . Selectivity analyses reveal no degradation of CDK1, CDK2, CDK4, or CDK6 at concentrations up to 1 µM . This specificity arises from the strategic placement of the E3 ligase recruitment module, which aligns ubiquitination machinery exclusively with CDK9’s solvent-accessible lysines .
Table 1: Degradation Kinetics in Hematologic Malignancies
| Cell Line | Degradation Efficiency (%) | Time to Maximum Effect (h) |
|---|---|---|
| MOLT-4 (AML) | 98 ± 2 | 4 |
| OCI-AML2 (AML) | 95 ± 3 | 6 |
| SU-DHL-4 (DLBCL) | 92 ± 4 | 8 |
Chemical Design and Synthesis
Warhead Optimization
The CDK9-binding moiety originates from selective inhibitors like BAY-1143572, modified to include a polyethylene glycol (PEG) linker at the para position of the phenyl ring—a region tolerant to substitution without losing binding affinity . Structure-activity relationship (SAR) studies show that linker length critically influences ternary complex stability, with C8-PEG providing optimal degradation efficiency .
E3 Ligase Recruitment and Linker Chemistry
Cereblon recruitment employs a thalidomide derivative known to bind the CRBN-CRL4A complex with high affinity . Conjugation via amide bond formation ensures stability in physiological conditions. The final PROTAC structure balances hydrophobicity and molecular weight (MW ≈ 900 Da) to maintain cell permeability, achieving a cLogP of 2.3 .
Table 2: Key Physicochemical Properties
| Parameter | Value |
|---|---|
| Molecular Weight | 897.2 Da |
| cLogP | 2.3 |
| Topological Polar Surface Area | 145 Ų |
| Solubility (PBS, pH 7.4) | 12 µM |
Preclinical Efficacy Across Tumor Models
Hematologic Malignancies
In AML xenografts, PROTAC CDK9 degrader-4 (1 mg/kg, QD) reduced tumor volume by 78% over 21 days, outperforming the parental inhibitor BAY-1143572 (42% reduction) . Mechanistically, degradation correlated with MYC downregulation (IC50 = 5 nM) and PARP cleavage, indicating apoptosis induction .
Solid Tumors
In colorectal carcinoma (HCT116), the compound decreased MCL-1 levels by 65% at 20 µM, synergizing with BCL-xL inhibitors to enhance cell death . Non-small cell lung cancer (NSCLC) models showed 60% tumor growth inhibition when combined with osimertinib, overcoming EGFR inhibitor resistance .
Table 3: Antiproliferative Activity (IC50 Values)
| Tumor Type | Cell Line | IC50 (nM) |
|---|---|---|
| AML | MV4-11 | 3.2 |
| DLBCL | SU-DHL-4 | 5.1 |
| Colorectal | HCT116 | 10.4 |
| Breast | MDA-MB-231 | 15.2 |
Comparative Analysis with CDK9-Targeted Agents
vs. ATP-Competitive Inhibitors
While inhibitors like NVP-2 (IC50 = 0.5 nM) exhibit potent kinase inhibition, they fail to reduce total CDK9 levels, allowing rapid transcriptional recovery post-treatment . PROTAC CDK9 degrader-4 achieves sustained MYC suppression (>72 hours post-dosing) due to irreversible target removal .
vs. Other PROTAC Degraders
Compared to pan-CDK degraders, PROTAC CDK9 degrader-4 shows superior specificity. For example, PROTAC X (CDK2/9 degrader) reduces CDK9 by 40% but also degrades CDK2 (75%), increasing hematologic toxicity .
Table 4: Selectivity Profile Across CDKs
| Compound | CDK9 Degradation (%) | Off-Target Degradation |
|---|---|---|
| PROTAC CDK9 Degrader-4 | 98 | None detected |
| PROTAC X | 40 | CDK2 (75%) |
| KI-CDK9d-32 | 95 | CDK7 (15%) |
Pharmacokinetics and In Vivo Efficacy
ADME Properties
Rodent studies show favorable bioavailability (F = 45%) and a half-life of 6.2 hours, enabling once-daily dosing . Cerebrospinal fluid penetration reaches 12% of plasma levels, suggesting potential for CNS lymphoma applications .
Toxicology
Repeat-dose toxicity studies (28 days) in rats identified a maximum tolerated dose (MTD) of 5 mg/kg, with reversible thrombocytopenia as the dose-limiting toxicity . No cerebellar toxicity—a concern with cereblon-based agents—was observed at therapeutic doses .
Therapeutic Applications and Clinical Outlook
Combination Strategies
Preclinical data support synergies with:
-
BET inhibitors (OTX015) through dual transcriptional shutdown
-
Immune checkpoint blockers by enhancing tumor antigen presentation
Challenges and Future Directions
Resistance Mechanisms
Emerging resistance in vitro involves upregulation of alternative E3 ligases (e.g., MDM2) that compete for PROTAC binding . Next-generation analogs incorporating VHL ligands are under exploration to enable sequential degradation strategies.
Biomarker Development
Ongoing efforts aim to validate phosphorylated RNA polymerase II (pSer2-RPB1) as a pharmacodynamic marker and MYC/MCL-1 expression as predictive biomarkers .
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